molecular formula C21H17NO3 B2552798 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone CAS No. 317833-15-1

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone

Cat. No.: B2552798
CAS No.: 317833-15-1
M. Wt: 331.371
InChI Key: DQUSUZKQVRQLKS-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone is a synthetic compound notable for its complex polycyclic structure, integrating elements of benzene, chromene, and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone typically involves the following steps:

  • Formation of the Chromene Backbone: This involves a cyclization reaction of suitable phenolic precursors under acidic or basic conditions.

  • Construction of the Isoxazole Ring: This is generally achieved through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

  • Final Assembly: The final step involves coupling the chromene and isoxazole rings via appropriate linkers, followed by functional group modifications to achieve the desired methanone substitution.

Industrial Production Methods

While specific industrial methods are proprietary, the large-scale production often utilizes automated synthesis equipment and continuous flow reactors to ensure high yield and purity. Key considerations include maintaining optimal reaction temperatures, pressures, and the use of catalysts to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, particularly at the chromene moiety, leading to quinone derivatives.

  • Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to ring-opened products.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur at the aromatic benzene and chromene rings.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: Halogenating agents, Friedel-Crafts catalysts, or strong bases/acids can facilitate substitution reactions.

Major Products

  • Oxidative Products: Quinone derivatives and hydroxylated compounds.

  • Reductive Products: Reduced isoxazole or chromene derivatives.

  • Substitution Products: Halogenated, alkylated, or acylated aromatic compounds.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as ligands or catalysts in various organic reactions due to its polycyclic framework.

  • Synthetic Intermediates: Acts as a building block in the synthesis of more complex organic molecules.

Biology

  • Antimicrobial Agents: Exhibits potential antibacterial and antifungal properties.

  • Anticancer Research: Investigated for its ability to inhibit certain cancer cell lines.

Medicine

  • Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

  • Polymer Chemistry: Used in the synthesis of novel polymeric materials with enhanced properties.

  • Material Science: Explored for its application in the creation of advanced materials with unique electronic or optical characteristics.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone exerts its effects depends on the biological context:

  • Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking substrate access.

  • Receptor Interaction: Modulates receptor activity by acting as an agonist or antagonist.

  • Pathway Modulation: Interferes with key signaling pathways, altering cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison

  • Chromenes: Similar in structure but may lack the isoxazole ring, leading to different reactivity and biological activity.

  • Isoxazoles: Compounds with only the isoxazole ring might not exhibit the same range of reactions or applications as the polycyclic framework of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone.

  • Methanone Derivatives: Related compounds with similar methanone substitutions but different core structures might not achieve the same functionality.

Similar Compounds

  • 3H-benzo[5,6]chromeno[4,3-c]isoxazol: Lacks the methanone group but retains much of the polycyclic structure.

  • 4H-chromeno[4,3-c]isoxazol-4-one: Another related compound with differences in ring substitutions and functional groups.

This compound's unique combination of structural elements sets it apart from other similar molecules, providing distinct advantages in various scientific and industrial applications.

Properties

IUPAC Name

[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(15-7-2-1-3-8-15)22-20-16(13-25-22)12-24-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUSUZKQVRQLKS-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.